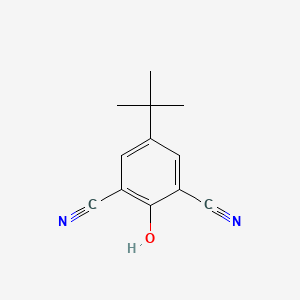

5-(Tert-butyl)-2-hydroxyisophthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-hydroxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFOBCICVBCDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C#N)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Tert Butyl 2 Hydroxyisophthalonitrile and Analogues

Foundational Synthetic Routes to Hydroxyisophthalonitriles

The construction of the 2-hydroxyisophthalonitrile (B2868273) core is a critical first step. This requires the regioselective installation of a hydroxyl group and two nitrile functionalities onto an aromatic ring.

Regioselective Installation of Nitrile and Hydroxyl Functionalities on Aromatic Rings

A common strategy for the synthesis of aromatic nitriles involves the dehydration of aldoximes, which are readily prepared from the corresponding aldehydes. rsc.orgnih.govmdpi.com Therefore, a plausible route to a 2-hydroxyisophthalonitrile begins with the synthesis of a 2-hydroxyisophthalaldehyde.

One potential starting material is a phenol (B47542), which can undergo electrophilic aromatic substitution. The hydroxyl group is an ortho-, para-directing group, which can be exploited to introduce functionalities at the desired positions. For instance, the Reimer-Tiemann reaction can be used to introduce an aldehyde group ortho to the hydroxyl group of a phenol. While this reaction typically yields the mono-formylated product, modifications can be employed to achieve diformylation.

Alternatively, the Sandmeyer reaction provides a powerful method for the introduction of nitrile groups onto an aromatic ring. nih.gov This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide. By starting with a suitably substituted dianiline, it is possible to introduce two nitrile groups regioselectively.

Strategies for the Construction of Substituted Isophthalonitrile Cores

The direct synthesis of the isophthalonitrile core can be achieved through the ammoxidation of meta-xylene. This industrial process involves the reaction of m-xylene with ammonia and oxygen at high temperatures over a metal oxide catalyst, such as a vanadium-chromium mixed oxide. acs.org This method can be adapted for substituted xylenes to produce substituted isophthalonitriles.

A laboratory-scale approach to substituted isophthalonitriles can involve the conversion of a disubstituted benzene (B151609) derivative. For example, a meta-disubstituted benzene with two functional groups that can be converted to nitriles, such as methyl or amino groups, can serve as a precursor. The conversion of methyl groups to nitriles can be achieved via ammoxidation, while amino groups can be transformed into nitriles using the Sandmeyer reaction.

A key intermediate for the synthesis of 5-(tert-butyl)-2-hydroxyisophthalonitrile is 5-(tert-butyl)-2-hydroxyisophthalaldehyde. This compound can be synthesized from 4-tert-butylphenol through a diformylation reaction. The aldehyde groups can then be converted to nitrile groups in a two-step process involving oximation with hydroxylamine (B1172632) followed by dehydration of the resulting aldoximes.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Diformylation of 4-tert-butylphenol | Paraformaldehyde, MgCl2, Et3N, reflux in acetonitrile | 70-85 |

| 2 | Oximation of dialdehyde | Hydroxylamine hydrochloride, base (e.g., pyridine), ethanol | 85-95 |

| 3 | Dehydration of dioxime | Acetic anhydride, reflux or green catalysts (e.g., iron salts) | 80-95 |

Advanced Tert-butylation Techniques in Aromatic Synthesis

The introduction of a bulky tert-butyl group onto an aromatic ring with high regioselectivity requires careful consideration of the synthetic method.

Friedel-Crafts Alkylation Considerations for Hindered Tert-butyl Groups

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. The reaction of an aromatic compound with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst (e.g., AlCl3) can yield tert-butylated products. However, with activated rings like phenols, this reaction often leads to a mixture of ortho and para isomers, and polyalkylation can also occur. The steric hindrance of the tert-butyl group can be exploited to a certain extent to control the position of substitution, but achieving high regioselectivity for a specific isomer can be challenging.

Directed Metalation and Contra-Friedel-Crafts Approaches for Regiocontrol

To overcome the regioselectivity issues of Friedel-Crafts alkylation, directed metalation strategies offer a powerful alternative. Directed ortho-metalation (DoM) involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile. While direct tert-butylation via this method is difficult due to the steric hindrance of tert-butyl electrophiles, "contra-Friedel-Crafts" approaches have been developed. These methods allow for the introduction of a tert-butyl group at a position that is not favored by classical electrophilic aromatic substitution. One such strategy involves the conversion of a directing group into a sulfoxide, which can then undergo ipso-substitution with a tert-butyl nucleophile.

| Method | Description | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution using a tert-butylating agent and a Lewis acid catalyst. | Simple procedure, readily available reagents. | Often results in a mixture of isomers, potential for polyalkylation. |

| Directed Ortho-Metalation | Deprotonation ortho to a directing group followed by reaction with an electrophile. | High regioselectivity for ortho-substitution. | Direct tert-butylation is challenging due to steric hindrance. |

| Contra-Friedel-Crafts | Multi-step sequences that achieve tert-butylation with regiochemistry opposite to Friedel-Crafts. | Excellent regiocontrol. | Longer synthetic route, may require specialized reagents. |

Green Chemistry Principles in the Synthesis of Functionalized Aryl Nitriles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing functionalized aryl nitriles, several green approaches can be implemented.

The conversion of aldoximes to nitriles is a key step where green methodologies can be applied. Traditional methods often use harsh dehydrating agents that generate significant waste. Greener alternatives include the use of catalytic methods. For example, simple iron salts have been shown to effectively catalyze the dehydration of aldoximes, requiring neither harsh reagents nor nitrile-containing solvents. nih.gov Another approach is the vapor-phase dehydration of aldoximes over solid acid catalysts like silica or alumina, which can be operated under continuous flow conditions and allows for easy catalyst recovery and reuse. rsc.org Biocatalytic methods using aldoxime dehydratases also offer a highly sustainable route to nitriles under mild, aqueous conditions. mdpi.com

In the synthesis of the isophthalonitrile core, the industrial ammoxidation of xylenes, while efficient, operates at high temperatures and pressures. Research into more sustainable catalyst systems and reaction conditions is ongoing. For laboratory-scale syntheses, avoiding the use of toxic reagents and solvents, minimizing waste generation, and improving energy efficiency are key considerations. For instance, one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly reduce solvent usage and waste.

Catalytic Oxidation and Dehydration for Nitrile Formation

The formation of the nitrile functional groups on the aromatic ring is a critical step in the synthesis of isophthalonitriles. Modern methods have moved beyond traditional, often harsh, reagents to employ catalytic systems that offer greater efficiency and selectivity. Key strategies include the direct oxidation of aldehydes and the dehydration of amides or acids.

One prominent method involves the one-pot transformation of aromatic aldehydes into the corresponding nitriles through nickel-catalyzed oxidation. organic-chemistry.org This process can be carried out efficiently under basic aqueous conditions using tetrabutylammonium peroxydisulfate as the oxidant in the presence of ammonium hydrogen carbonate, affording excellent yields of pure nitriles. organic-chemistry.org Copper-promoted reactions have also been shown to enable nitrogen transfer to various aldehydes, leveraging a single electron-transfer process under a dioxygen atmosphere. organic-chemistry.org For precursors containing primary alcohol functionalities, nickel-catalyzed oxidation provides a direct route to nitriles. organic-chemistry.org

Another major pathway is the dehydration of the corresponding amides or acids. A classic approach involves heating a slurry of a suitable precursor, such as isophthalic acid, with urea in a high-boiling solvent like adiponitrile in the presence of a dehydration catalyst. google.com Fused mixed oxides of boron and phosphorus are effective catalysts for this high-temperature conversion. google.com More recent developments have focused on milder, catalytically driven dehydration of primary amides. An expedient method utilizes oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine oxide, often completing the reaction in under 10 minutes. organic-chemistry.org

Table 1: Selected Catalytic Methods for Nitrile Formation

| Precursor Type | Catalyst/Reagent System | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | Nickel / (NH4)2S2O8 / NH4HCO3 | Basic aqueous media | One-pot procedure, excellent yields | organic-chemistry.org |

| Primary Amide | Triphenylphosphine oxide (cat.) / Oxalyl chloride / Et3N | - | Rapid reaction (<10 min) | organic-chemistry.org |

| Isophthalic Acid | Fused mixed oxides of Boron and Phosphorus / Urea | 260-350°C in Adiponitrile | High-temperature dehydration | google.com |

Sustainable Alkylation Strategies

The introduction of the tert-butyl group onto the aromatic ring is a key step in forming the target compound. Traditional Friedel-Crafts alkylation often relies on stoichiometric amounts of Lewis acids and hazardous solvents. Modern sustainable strategies aim to minimize waste and improve safety and efficiency. While specific literature on the direct sustainable alkylation to form this compound is scarce, general principles in green chemistry point towards catalytic and regioselective methods.

One advanced approach involves the regioselective functionalization of a pre-existing phthalonitrile. For instance, in the synthesis of precursors for phthalocyanines, sterically demanding bases like lithium tetramethylpiperidide (LiTMP) have been used for regioselective ortho-lithiation of 4-(tert-butyl)phthalonitrile. nih.gov This demonstrates that steric control can be effectively used to direct substitution on a phthalonitrile ring, a principle that could be adapted for the synthesis of other isomers or analogues. nih.gov This high degree of selectivity is crucial for producing a single, desired isomer, which is a persistent challenge in the chemistry of substituted aromatics. nih.gov The development of catalytic C-H activation and alkylation methods using recyclable catalysts and avoiding harsh reagents represents a key direction for sustainable synthesis in this area.

Solvent-Free or Aqueous Reaction Media Development

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. The development of synthetic routes that operate in aqueous media or under solvent-free conditions is highly desirable.

Solvent-free reaction conditions have been successfully applied to reactions involving nitrile-containing aromatic compounds. For example, the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide can be performed at room temperature without any solvent to produce tert-butyl peresters in excellent yields. researchgate.net By controlling the temperature, the same catalytic system can be used to selectively synthesize benzoic acids. researchgate.net The investigation of microwave-enhanced reactions on solid supports, such as montmorillonite-K-10 clay, also represents a viable solventless strategy for synthesizing polysubstituted aromatics. tandfonline.com

The use of aqueous media is another cornerstone of green synthetic chemistry. Various aliphatic and aromatic aldehydes can be efficiently converted to nitriles in a one-pot procedure under basic aqueous conditions. organic-chemistry.org Furthermore, photoinduced, catalyst-free processes in aqueous medium represent a significant advancement. nih.gov For the synthesis of related macrocycles like phthalocyanines, which are formed from phthalonitrile precursors, alternative solvents such as anisole and glycerol have been investigated to create more sustainable reaction conditions. mdpi.comresearchgate.net These studies highlight a trend towards replacing conventional high-boiling, toxic solvents with greener alternatives, which could be applied to the synthesis and modification of this compound. mdpi.comresearchgate.net

Table 2: Examples of Green Chemistry Approaches in Nitrile Synthesis & Related Reactions

| Approach | Reaction Type | Catalyst/System | Solvent/Medium | Key Advantage | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Oxidative Coupling of Benzyl Cyanides | Cu(OAc)2 / TBHP | None | Avoids organic solvents, high yields | researchgate.net |

| Aqueous Media | Aldehyde to Nitrile Conversion | Nickel catalyst | Water (basic) | Environmentally benign solvent | organic-chemistry.org |

| Alternative Solvents | Phthalocyanine Synthesis | Metal Acetates / Base | Anisole, Glycerol | More sustainable than traditional solvents | mdpi.comresearchgate.net |

| Solvent-Free | Synthesis of Polysubstituted Benzenes | Montmorillonite-K-10 | None (Microwave) | Heterogeneous catalysis, no solvent | tandfonline.com |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Tert Butyl 2 Hydroxyisophthalonitrile

Mechanistic Pathways of Nitrile Group Transformations

The two nitrile groups in 5-(Tert-butyl)-2-hydroxyisophthalonitrile are primary sites for chemical reactions. Their reactivity is characteristic of aromatic nitriles, involving the electrophilic carbon atom of the cyano group. fiveable.melibretexts.org

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom in a nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orgunizin.org This allows for nucleophilic attack, leading to the formation of an sp²-hybridized imine anion intermediate. unizin.orgucalgary.ca This reaction is analogous to nucleophilic addition to a carbonyl group. unizin.orgchemistrysteps.com

Strong, anionic nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi), and hydrides (like LiAlH₄) can add directly to the nitrile carbon. libretexts.orgucalgary.ca The resulting imine anion is typically stabilized through complexation with a Lewis acid, and upon aqueous workup, it can be protonated or undergo further reaction. libretexts.orgchemistrysteps.com For weaker, neutral nucleophiles, the nitrile group often requires activation by an acid catalyst. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the nucleophilic attack. ucalgary.cachemistrysteps.com

Table 1: Comparison of Nucleophilic Addition Conditions

| Nucleophile Type | Reaction Condition | Intermediate |

|---|---|---|

| Strong (e.g., RMgX, LiAlH₄) | Direct addition | Imine anion |

Hydrolysis and Amidation Mechanisms of Aromatic Nitriles

Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids under either acidic or basic conditions. chemistrysteps.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water. chemistrysteps.com This forms a protonated imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.comnumberanalytics.com Further hydrolysis of the amide, also under acidic conditions, proceeds to yield the carboxylic acid.

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. unizin.org The resulting intermediate anion is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.comnumberanalytics.com The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt, which upon acidification gives the carboxylic acid. unizin.org The partial hydrolysis of nitriles to amides can be achieved selectively under controlled alkaline conditions. semanticscholar.org

Amidation: Amidation is the conversion of a nitrile to an amide. As described above, this is a key intermediate step in the complete hydrolysis of a nitrile. semanticscholar.org Specific reagents and conditions can be employed to favor the formation and isolation of the amide. For instance, tert-butoxide has been shown to assist in amidation reactions under certain conditions. organic-chemistry.orgresearchgate.net

Alpha-Alkylation and Alpha-Alkenylation of Nitriles

Alpha-alkylation and alpha-alkenylation are reactions that occur at the carbon atom adjacent (in the alpha position) to the nitrile group. These reactions require the presence of an acidic alpha-proton, which can be removed by a strong base to form a resonance-stabilized carbanion (a nitrile-stabilized anion). This carbanion then acts as a nucleophile, attacking an alkylating or alkenylating agent.

However, in the case of this compound, the nitrile groups are directly attached to the aromatic ring. Therefore, there are no aliphatic alpha-carbons with protons that can be readily removed to initiate these reactions. Direct alkylation or alkenylation at the aromatic carbon positions adjacent to the nitrile groups is not a standard or feasible reaction under typical α-alkylation conditions. This type of transformation on an aromatic ring would require different synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, rather than the base-mediated deprotonation-alkylation sequence characteristic of nitriles with α-hydrogens. While methods for the α-alkylation of ketones with alcohols have been developed using bases like lithium tert-butoxide, these are not directly applicable to aromatic nitriles lacking an α-carbon. rsc.org

Intrinsic Reactivity of the Phenolic Hydroxyl Functionality

Electronic Influence on the Aromatic Ring System

The hydroxyl (-OH) group is a powerful activating substituent on an aromatic ring. It is strongly ortho- and para-directing in electrophilic aromatic substitution reactions due to its ability to donate electron density to the ring system via resonance. libretexts.orgvanderbilt.edu The lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.

The tert-butyl (-C(CH₃)₃) group is also an activating group, although much weaker than the hydroxyl group. It directs electrophilic attack to the ortho and para positions primarily through a hyperconjugation effect. nih.gov

In this compound, the hydroxyl group is at position 2, the tert-butyl group is at position 5, and the nitrile groups are at positions 1 and 3. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates, increasing the electron density at positions 4 and 6. The tert-butyl group at position 5 further enhances the electron density at positions 4 and 6 (ortho to the tert-butyl group is not possible due to substitution). Conversely, the two nitrile (-CN) groups are strong electron-withdrawing groups, deactivating the ring towards electrophilic substitution and acting as meta-directors. The combined electronic effects of these substituents create a complex reactivity map on the aromatic ring. The positions ortho and para to the hydroxyl group (positions 4, 6, and the carbon bearing the C1-nitrile) are electronically enriched, but steric hindrance from the bulky tert-butyl group and the existing nitrile groups, as well as the deactivating nature of the nitriles, will heavily influence the feasibility and outcome of electrophilic aromatic substitution reactions.

Table 2: Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Hydroxyl (-OH) | 2 | Strongly Activating, Electron-Donating (Resonance) | Ortho, Para |

| Nitrile (-CN) | 1, 3 | Strongly Deactivating, Electron-Withdrawing (Inductive & Resonance) | Meta |

Hydrogen Bonding Interactions and Their Catalytic Implications

The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor. vanderbilt.edufrontiersin.org In this compound, the proximity of the hydroxyl group at position 2 to the nitrile group at position 1 allows for the formation of a strong intramolecular hydrogen bond (O-H···N). nih.gov This type of interaction is common in ortho-hydroxy aromatic compounds and significantly stabilizes the molecule's conformation. nih.govresearchgate.net

This intramolecular hydrogen bond has several implications:

Acidity: It tends to increase the acidity of the phenolic proton compared to a phenol without an ortho-nitrile group, as the resulting phenoxide ion is stabilized by this interaction.

Reactivity: The hydrogen bond can decrease the availability of the hydroxyl proton for intermolecular interactions, potentially affecting reaction rates in processes where the hydroxyl group acts as a proton donor.

Catalysis: The ability of the phenolic proton to engage in hydrogen bonding is crucial in many catalytic processes. While the intramolecular bond is strong, the hydroxyl group could still participate in intermolecular hydrogen bonding with reactants, solvents, or catalysts, thereby influencing reaction pathways. mdpi.com The formation of intermolecular hydrogen bonds can affect the fluorescence and other photophysical properties of a molecule. mdpi.com The balance between intra- and intermolecular hydrogen bonding can be influenced by the solvent environment and molecular concentration. mdpi.com

The presence of this well-defined hydrogen bonding motif can be exploited in designing catalytic systems or in understanding the molecule's interaction with biological targets where hydrogen bonding plays a critical role.

Phenoxide Formation and Electrophilic Activation

The reactivity of this compound in electrophilic aromatic substitution (EAS) is fundamentally governed by the potent activating nature of its hydroxyl group. The phenolic proton is acidic and can be readily abstracted by a base to form the corresponding phenoxide ion. This deprotonation is a critical step in activating the aromatic ring for reaction with electrophiles.

The formation of the phenoxide anion dramatically enhances the electron-donating capacity of the oxygen substituent. The negative charge on the oxygen atom is delocalized into the π-system of the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This process transforms the hydroxyl group from a strong activating group into an exceptionally powerful one. ucalgary.camlsu.ac.in While phenols themselves are highly reactive towards EAS, often not requiring harsh conditions or strong Lewis acid catalysts, the corresponding phenoxides can react with even weak electrophiles like carbon dioxide. libretexts.orgchemistrysteps.com

In the specific case of this compound, a complex interplay of electronic effects is at play. The phenoxide provides a strong activating, ortho-, para-directing influence. Conversely, the two cyano (-CN) groups are potent electron-withdrawing groups, exerting a strong deactivating and meta-directing effect through both induction and resonance. The tert-butyl group, positioned para to the hydroxyl group, is a weak electron-donating group that provides mild activation. stackexchange.com Despite the presence of the two strongly deactivating nitrile groups, the formation of the phenoxide is paramount for electrophilic activation. The immense electron-donating ability of the phenoxide anion sufficiently counteracts the deactivating effects, rendering the ring susceptible to electrophilic attack at specific positions.

Stereoelectronic Impact of the Tert-butyl Substituent on Reaction Kinetics and Selectivity

Stereoelectronic effects, which encompass the combined influence of a substituent's spatial arrangement (sterics) and electronic properties on reaction outcomes, are crucial for understanding the reactivity of this compound. baranlab.org The tert-butyl group is a quintessential example of a substituent that exerts profound stereoelectronic control over reaction kinetics and selectivity due to its significant steric bulk and modest electronic contributions. chemrxiv.orgnih.gov

Steric Shielding and Regioselectivity in Electrophilic Aromatic Substitution

The most significant impact of the tert-butyl group on the reactivity of the aromatic ring is its steric hindrance. numberanalytics.com Bulky substituents can physically obstruct the approach of an electrophile to adjacent positions on the ring, a phenomenon known as steric shielding. numberanalytics.comstackexchange.com This effect plays a decisive role in determining the regioselectivity of electrophilic aromatic substitution reactions.

In this compound, the aromatic ring has two unsubstituted positions available for attack: C4 and C6. The directing effects of the existing substituents are as follows:

-OH group (at C2): A powerful activating, ortho-, para-director. It strongly activates positions C1, C3 (both blocked by -CN groups), and C5 (blocked by the tert-butyl group).

-CN groups (at C1, C3): Strong deactivating, meta-directors. They direct incoming electrophiles away from all available positions.

-tert-butyl group (at C5): A weak activating, ortho-, para-director. It activates its ortho positions (C4 and C6) and its para position (C2, blocked by the -OH group). stackexchange.com

Therefore, the primary activating influence on the available C4 and C6 positions comes from the tert-butyl group. However, the rates and regioselectivity of the reaction are overwhelmingly controlled by steric factors. The C6 position is directly ortho to the bulky tert-butyl group, which creates a significant steric barrier, hindering the approach of an incoming electrophile. numberanalytics.com In contrast, the C4 position is sterically unencumbered.

This steric control is well-documented; for instance, the nitration of tert-butylbenzene (B1681246) yields the para product in a much higher ratio (79.5%) compared to the ortho product (12%), despite there being two available ortho positions and only one para position. stackexchange.com This preference is attributed to the steric hindrance at the ortho positions. For this compound, this effect is expected to be even more pronounced, leading to a high degree of regioselectivity for electrophilic attack at the C4 position.

| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C4 | Activated by ortho-tert-butyl group. Deactivated by two meta-cyano groups. | Low | Favored site of attack |

| C6 | Activated by ortho-tert-butyl group. Deactivated by one para- and one ortho-cyano group. | High (due to adjacent tert-butyl group) | Disfavored site of attack |

Influence on Reaction Intermediates and Transition States

Electronic Influence: The tert-butyl group is electron-donating via an inductive effect and C-C hyperconjugation. stackexchange.comstackexchange.com When an electrophile attacks the ring, this electron-donating nature helps to stabilize the positive charge that develops in the Wheland intermediate. lumenlearning.comnih.gov This stabilization lowers the energy of the intermediate and, according to Hammond's postulate, also lowers the energy of the transition state leading to it, thereby increasing the reaction rate compared to an unsubstituted ring. libretexts.orglumenlearning.com

Steric Influence: While electronically stabilizing, the steric bulk of the tert-butyl group can be destabilizing. For an electrophile to attack the C6 position (ortho to the tert-butyl group), the transition state would involve significant steric strain. nih.gov The large tert-butyl group would clash with the incoming electrophile and the adjacent hydrogen atom, forcing the molecule into a high-energy, distorted geometry. This steric repulsion raises the activation energy for the ortho-attack pathway significantly. numberanalytics.com

The transition state for attack at the less hindered C4 position avoids this severe steric clash, resulting in a much lower activation energy. Consequently, the reaction proceeds preferentially through the C4 pathway not only because it leads to a sterically more favorable product but also because the kinetic barrier to its formation is substantially lower. The regioselectivity is thus dictated by the distinct stability of the possible σ-complexes, which is governed by both electronic and, more critically in this case, steric effects. nih.gov

| Attack Position | Electronic Effect on Intermediate | Steric Effect on Transition State | Relative Activation Energy (Ea) |

|---|---|---|---|

| C4 | Stabilizing (Inductive/Hyperconjugation) | Minimal Steric Strain | Lower |

| C6 | Stabilizing (Inductive/Hyperconjugation) | High Steric Strain | Higher |

Strategic Derivatization and Functionalization of 5 Tert Butyl 2 Hydroxyisophthalonitrile

Chemical Modifications of the Phenolic Hydroxyl Group

The reactivity of the phenolic hydroxyl group in 5-(tert-butyl)-2-hydroxyisophthalonitrile is a key target for molecular diversification. Its modification can significantly alter the electronic and steric properties of the molecule, thereby influencing its chemical and biological behavior.

The phenolic hydroxyl group can be readily converted into ethers and esters through various synthetic methodologies. These reactions not only serve as a means of protecting the hydroxyl group but also allow for the introduction of a wide range of functional groups, leading to a diverse library of derivatives.

Etherification, or O-alkylation, of phenols is a common transformation that can be achieved under various conditions. researchgate.net For a sterically hindered phenol (B47542) like this compound, the choice of reagents and reaction conditions is crucial to achieve good yields. Typical methods involve the use of alkyl halides in the presence of a base. The Williamson ether synthesis, for instance, would involve deprotonation of the phenol with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. Given the presence of the two nitrile groups, which can be sensitive to strongly basic and nucleophilic conditions, milder reaction conditions may be preferable. Phase-transfer catalysis can also be employed to facilitate the reaction between the phenoxide ion and the alkyl halide. researchgate.net

Esterification of phenols is another important derivatization strategy. Due to the lower reactivity of phenols compared to alcohols, the direct esterification with carboxylic acids (Fischer esterification) is generally inefficient. libretexts.org More effective methods involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. researchgate.netorganic-chemistry.org For sterically hindered phenols, the use of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. researchgate.net Phase-transfer catalysis has also been shown to be an efficient method for the esterification of phenols with aliphatic acid chlorides. researchgate.net

Table 1: Representative Reagents for Etherification and Esterification of the Phenolic Hydroxyl Group

| Transformation | Reagent Class | Specific Examples | Base/Catalyst Examples |

| Etherification | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | K₂CO₃, NaH, Cs₂CO₃ |

| Dialkyl Sulfates | Dimethyl sulfate, Diethyl sulfate | K₂CO₃, NaOH | |

| Esterification | Acyl Chlorides | Acetyl chloride, Benzoyl chloride, Pivaloyl chloride | Pyridine, Triethylamine, DMAP |

| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Pyridine, DMAP |

Controlled Oxidation Pathways and Quinone Analog Generation

The phenolic ring of this compound is susceptible to oxidation, which can be controlled to yield specific products, most notably quinone analogs. The oxidation of phenols to quinones is a fundamental transformation in organic synthesis, and various reagents can be employed to achieve this. researchgate.net The presence of the electron-donating hydroxyl group and the bulky tert-butyl group influences the regioselectivity of the oxidation.

The oxidation of this compound would likely lead to the corresponding p-benzoquinone derivative. This is because the tert-butyl group at the 5-position and the hydroxyl group at the 2-position direct the oxidation to the para-position. Common oxidizing agents for this transformation include Fremy's salt (potassium nitrosodisulfonate), Salcomine (a cobalt-salen complex) with oxygen, and various hypervalent iodine reagents. researchgate.net Electrochemical oxidation can also be an effective method for the synthesis of quinones from phenols. researchgate.net

The generation of quinone analogs from this compound is of significant interest as quinone moieties are found in many biologically active natural products and synthetic compounds. These derivatives could be further functionalized through Michael addition or Diels-Alder reactions, opening up avenues for the synthesis of more complex molecular architectures.

Table 2: Oxidizing Agents for the Generation of Quinone Analogs

| Oxidizing Agent | Typical Reaction Conditions | Expected Product |

| Fremy's Salt (Potassium nitrosodisulfonate) | Aqueous buffer (e.g., phosphate (B84403) buffer) at room temperature | 5-(tert-butyl)-1,2-benzoquinone-3,6-dicarbonitrile |

| Salcomine/O₂ | Organic solvent (e.g., CH₂Cl₂, CH₃CN) at room temperature | 5-(tert-butyl)-1,2-benzoquinone-3,6-dicarbonitrile |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Acetonitrile/water at room temperature | 5-(tert-butyl)-1,2-benzoquinone-3,6-dicarbonitrile |

| 2-Iodoxybenzoic acid (IBX) | DMSO or other suitable organic solvent, often with heating | 5-(tert-butyl)-1,2-benzoquinone-3,6-dicarbonitrile |

Synthetic Transformations of Nitrile Functionalities

The two nitrile groups in this compound are versatile functional handles that can be transformed into a variety of other nitrogen- and oxygen-containing functional groups. The selective transformation of one or both nitrile groups allows for precise control over the final molecular structure.

The reduction of nitriles is a fundamental method for the synthesis of primary amines. A variety of reducing agents can be employed for this transformation, with the choice of reagent determining the selectivity and functional group tolerance. For the reduction of the dinitrile this compound to the corresponding diamine, catalytic hydrogenation is a common and efficient method. acs.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are often used under a hydrogen atmosphere. acs.org

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce nitriles to primary amines. nih.gov However, its high reactivity may lead to the reduction of other functional groups if present. A milder reagent, such as borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF), can also be used. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a large variety of aliphatic and aromatic nitriles to primary amines in excellent yields. researchgate.net

The partial reduction of a nitrile to an imine can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by hydrolysis. nih.gov Imines can also be synthesized through the reaction of nitriles with secondary alcohols, catalyzed by a ruthenium dihydride complex. thieme-connect.com Furthermore, imines can be prepared by the condensation of the corresponding amine with an aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org

Table 3: Reagents for the Selective Reduction of Nitrile Groups

| Transformation | Reagent/Catalyst | Product |

| Full Reduction | H₂/Raney Ni, H₂/Pd/C, H₂/PtO₂ | 5-(tert-butyl)-2-hydroxy-1,3-bis(aminomethyl)benzene |

| Lithium aluminum hydride (LiAlH₄) | 5-(tert-butyl)-2-hydroxy-1,3-bis(aminomethyl)benzene | |

| Borane-tetrahydrofuran complex (BH₃·THF) | 5-(tert-butyl)-2-hydroxy-1,3-bis(aminomethyl)benzene | |

| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) | 3-(aminomethyl)-5-(tert-butyl)-2-hydroxybenzonitrile |

| Imine Synthesis | Ruthenium dihydride complex with secondary alcohol | N-alkyl-1-(3-cyano-5-(tert-butyl)-2-hydroxyphenyl)methanimine |

Conversions to Carboxylic Acid, Amide, and Ester Derivatives

The nitrile groups of this compound can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis, typically using aqueous sulfuric acid or hydrochloric acid with heating, directly yields the dicarboxylic acid. libretexts.orgchemguide.co.uk Base-catalyzed hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, initially forms the dicarboxylate salt, which upon acidification, gives the dicarboxylic acid. chemistrysteps.comchemguide.co.uk The resulting 5-(tert-butyl)-2-hydroxyisophthalic acid can then be converted to its corresponding diester through Fischer esterification with an alcohol in the presence of an acid catalyst. google.comcwejournal.org

The direct conversion of nitriles to amides can be achieved through partial hydrolysis, often under controlled acidic or basic conditions, or by using specific reagents like hydrogen peroxide in a basic medium. The resulting 5-(tert-butyl)-2-hydroxyisophthalamide can be a valuable intermediate for further synthetic transformations.

Table 4: Methods for the Conversion of Nitrile Functionalities

| Transformation | Reagents | Product |

| Hydrolysis to Carboxylic Acid | H₂SO₄ (aq), heat or HCl (aq), heat | 5-(tert-butyl)-2-hydroxyisophthalic acid |

| NaOH (aq), heat, then H₃O⁺ | 5-(tert-butyl)-2-hydroxyisophthalic acid | |

| Conversion to Amide | H₂SO₄ (conc.), H₂O (controlled) | 5-(tert-butyl)-2-hydroxyisophthalamide |

| H₂O₂, NaOH (aq) | 5-(tert-butyl)-2-hydroxyisophthalamide | |

| Conversion to Ester | 1. Hydrolysis to acid; 2. R'OH, H⁺ catalyst | Dialkyl 5-(tert-butyl)-2-hydroxyisophthalate |

Cycloaddition and Condensation Reactions for Heterocycle Synthesis

The nitrile groups of this compound can participate in cycloaddition reactions to form various heterocyclic rings. One of the most common examples is the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles. acs.orgnih.gov The nitrile functionality can be converted to a nitrile oxide in situ, which can then react with alkenes or alkynes to form isoxazoles or isoxazolines, respectively. scielo.br

Furthermore, the ortho-relationship of the hydroxyl and one of the nitrile groups provides a scaffold for condensation reactions to form fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of benzoxazole (B165842) derivatives. organic-chemistry.orgrsc.orgorganic-chemistry.org Condensation reactions with amines or other bifunctional nucleophiles can also lead to the synthesis of a variety of other heterocyclic structures. nih.govnih.gov These reactions are valuable for building molecular complexity and accessing novel heterocyclic systems.

Table 5: Potential Cycloaddition and Condensation Reactions

| Reaction Type | Reagent/Reaction Partner | Potential Heterocyclic Product |

| 1,3-Dipolar Cycloaddition | Alkene (e.g., styrene) after conversion to nitrile oxide | Isoxazoline derivative |

| Alkyne (e.g., phenylacetylene) after conversion to nitrile oxide | Isoxazole derivative | |

| Condensation | 2-Aminoethanol | Benzoxazole derivative |

| Hydrazine | Pyrazole or pyridazine (B1198779) derivative | |

| β-Diketones | Benzoxazole derivative |

Post-Synthetic Functionalization of the Aromatic Nucleus

The aromatic ring of this compound possesses sites that can be targeted for further functionalization, primarily through electrophilic aromatic substitution and cross-coupling reactions. The existing substituents—a hydroxyl group, a tert-butyl group, and two nitrile groups—exert significant influence on the reactivity and regioselectivity of these transformations.

The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitrile groups are strongly deactivating and direct to the meta position. The bulky tert-butyl group, while weakly activating, can sterically hinder substitution at adjacent positions. The interplay of these electronic and steric effects dictates the outcome of functionalization attempts on the aromatic nucleus.

Electrophilic aromatic substitution (SEAr) represents a fundamental strategy for introducing a variety of functional groups onto the benzene (B151609) ring of this compound. The success and regioselectivity of these reactions are governed by the nature of the electrophile and the directing effects of the substituents already present on the ring.

Theoretical Background and Directing Effects:

Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. It is an ortho, para-director.

Tert-butyl Group (-C(CH3)3): This alkyl group is weakly activating through an inductive effect and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions. However, its significant steric bulk can impede substitution at the adjacent ortho positions.

Nitrile Groups (-CN): The nitrile groups are strongly deactivating due to their electron-withdrawing nature through both induction and resonance. They are meta-directors.

Considering the substitution pattern of this compound, the positions on the aromatic ring available for substitution are C4 and C6. The hydroxyl group at C2 and the tert-butyl group at C5 will direct incoming electrophiles to these positions. The deactivating effect of the nitrile groups at C1 and C3 will simultaneously disfavor substitution at these positions.

Potential Electrophilic Aromatic Substitution Reactions:

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively available in the reviewed literature, the following reactions are theoretically plausible based on the principles of SEAr:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. The reaction would be expected to yield mono- or di-halogenated products, with substitution occurring at the positions activated by the hydroxyl and tert-butyl groups.

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions might, however, lead to side reactions or degradation of the starting material.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). This reaction is often reversible, which can be a useful synthetic feature.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. The presence of the strongly deactivating nitrile groups can make these reactions challenging to perform on this substrate.

A summary of potential electrophilic aromatic substitution reactions is presented in the table below.

| Reaction Type | Reagents | Potential Product(s) |

| Bromination | Br2, FeBr3 | 4-Bromo-5-(tert-butyl)-2-hydroxyisophthalonitrile |

| Chlorination | Cl2, AlCl3 | 4-Chloro-5-(tert-butyl)-2-hydroxyisophthalonitrile |

| Nitration | HNO3, H2SO4 | 5-(tert-butyl)-2-hydroxy-4-nitroisophthalonitrile |

| Sulfonation | SO3, H2SO4 | 5-(tert-butyl)-2-hydroxy-4-sulfoisophthalonitrile |

Note: The products listed are speculative and based on predicted regioselectivity. Actual reaction outcomes would require experimental verification.

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these methods for the functionalization of this compound, a leaving group, typically a halide or a triflate, must first be installed on the aromatic ring. This can be achieved through the electrophilic halogenation reactions discussed in the previous section.

Once a halogenated derivative of this compound is obtained, a variety of cross-coupling reactions can be envisioned to introduce new aryl or alkyl substituents.

Commonly Employed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. It is widely used for the formation of biaryl structures.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a valuable method for synthesizing substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for the synthesis of arylamines.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

The table below outlines potential cross-coupling reactions starting from a hypothetical 4-bromo-5-(tert-butyl)-2-hydroxyisophthalonitrile intermediate.

| Reaction Name | Coupling Partner | Catalyst/Base | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | 5-(tert-butyl)-2-hydroxy-4-arylisophthalonitrile |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI / Et3N | 4-Alkynyl-5-(tert-butyl)-2-hydroxyisophthalonitrile |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, ligand / NaOtBu | 4-(Dialkylamino)-5-(tert-butyl)-2-hydroxyisophthalonitrile |

| Heck | Alkene (R-CH=CH2) | Pd(OAc)2, PPh3 / Et3N | 5-(tert-butyl)-2-hydroxy-4-(alkenyl)isophthalonitrile |

Note: The listed conditions and products are representative examples and would require optimization for this specific substrate.

The successful implementation of these cross-coupling strategies would significantly expand the library of derivatives accessible from this compound, enabling the synthesis of molecules with tailored electronic and steric properties for various applications.

In-depth literature searches did not yield specific research on the coordination chemistry of this compound, preventing the creation of the requested detailed article.

Extensive and targeted searches of scientific databases and chemistry literature have revealed a significant lack of published research specifically detailing the coordination chemistry and metal complexation of the compound this compound. While related compounds and general principles are well-documented, the specific data required to construct an article that adheres strictly to the provided outline for this particular molecule is not available in the public domain.

Searches for this specific ligand did not uncover studies detailing its synthesis and subsequent use in coordination chemistry. While research exists on analogous compounds, such as 5-tert-butylisophthalic acid for the formation of coordination polymers, and on the general coordination behavior of phenolic or nitrile-based ligands separately, no literature was found that specifically investigates the combined functionalities in this compound for metal complexation. researchgate.netrsc.orgsemanticscholar.org

Without experimental data on reaction conditions, spectroscopic analysis (e.g., IR, NMR), or single-crystal X-ray diffraction of metal complexes involving this ligand, any discussion on chelation modes, geometries, or stoichiometry would be purely speculative. Similarly, the development of MOFs or coordination polymers and the exploration of catalytic activities are contingent upon foundational research that establishes the synthesis and basic properties of the metal-ligand systems, which appears to be unpublished.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on this compound without introducing information from outside the explicit scope, it is not possible to generate the requested article. The creation of a thorough and informative scientific text requires a basis in peer-reviewed and published research, which is currently unavailable for this specific chemical compound.

Coordination Chemistry and Metal Complexation of 5 Tert Butyl 2 Hydroxyisophthalonitrile

Catalytic Applications of Metal-5-(Tert-butyl)-2-hydroxyisophthalonitrile Complexes in Organic Transformations

Mechanistic Role of the Ligand in Catalytic Cycles

Steric Hindrance from the Tert-butyl Group:

The prominent tert-butyl group imposes considerable steric hindrance around the metal center to which the ligand coordinates. torvergata.itnih.govchemrxiv.org This bulkiness is not merely a passive feature; it actively shapes the catalytic pocket and can lead to highly selective transformations by controlling the approach and orientation of substrates. torvergata.itcjps.org In olefin polymerization, for instance, salicylaldiminato nickel catalysts with bulky substituents on the N-aryl group demonstrate that concerted steric and electronic effects can lead to exceptional thermostability and control over polyethylene (B3416737) molecular weights and branching. cjps.org The steric shield provided by the tert-butyl group can also inhibit catalyst deactivation pathways, such as the formation of inactive bridged-dimer species, thereby enhancing the catalyst's lifetime and turnover number. researchgate.net

Electronic Tuning via Phenoxide and Nitrile Groups:

The electronic environment of the metal catalyst is profoundly influenced by the ligand's substituents. Upon deprotonation, the hydroxyl group forms a strong phenoxide bond with the metal. The presence of two nitrile groups, which are potent electron-withdrawing groups, significantly impacts the electronic character of the catalyst in several ways:

Increased Lewis Acidity: The withdrawal of electron density from the phenyl ring and, by extension, from the metal center, enhances the metal's Lewis acidity. A more Lewis acidic metal center is generally more effective at activating substrates by coordinating to them and increasing their electrophilicity. This is a key step in many catalytic reactions, such as the ring-opening polymerization of cyclic esters, where the coordination of the ester to the metal center facilitates nucleophilic attack. semanticscholar.org

Stabilization of Intermediates: The ligand framework is capable of stabilizing different oxidation states of the metal as it progresses through the catalytic cycle. The strong sigma-donating phenoxide group, in concert with the pi-accepting potential of the nitrile groups, can help to electronically buffer the metal center during redox events like oxidative addition and reductive elimination.

Direct Participation of Nitrile Groups:

Beyond their electronic influence, the nitrile groups can participate more directly in the catalytic cycle. The nitrogen lone pair of a nitrile group can coordinate to a metal center, and such coordination can activate the C≡N triple bond, making it more susceptible to nucleophilic attack. rug.nlwikipedia.org While the phenoxide oxygen is the primary coordinating atom, the possibility of hemilabile behavior, where one or both nitrile groups reversibly coordinate to the metal, cannot be discounted. This could open up unique mechanistic pathways or influence the stability of key intermediates. For example, the catalytic hydrolysis of nitriles can be facilitated by their coordination to a metal center. rsc.org

Influence on Key Catalytic Steps:

The combined steric and electronic features of 5-(tert-butyl)-2-hydroxyisophthalonitrile are expected to influence the elementary steps of a catalytic cycle as follows:

Catalyst Activation and Substrate Coordination: The ligand's structure helps to form a well-defined active species. The steric bulk can limit the number of substrates that coordinate to the metal, preventing catalyst inhibition by excess substrate and promoting a specific coordination geometry.

Transition State Stabilization: The ligand can stabilize the transition state of the rate-determining step. For example, in a C-H activation reaction, the ligand's electronic properties can facilitate the breaking of the C-H bond, while its steric profile can favor a specific geometry for the transition state, leading to high selectivity.

Product Release: The steric crowding around the metal center can facilitate the reductive elimination step, where the final product is formed and released from the coordination sphere, thus regenerating the active catalyst for the next cycle.

The following table summarizes hypothetical effects of the ligand's features on catalytic performance, based on findings for structurally related salicylaldimine and cyanophenol-based catalysts.

| Feature of Ligand | Mechanistic Implication | Potential Catalytic Outcome |

| Bulky Tert-butyl Group | Creates a sterically hindered catalytic pocket. Prevents catalyst dimerization. | Increased regioselectivity and stereoselectivity. Enhanced catalyst stability and longevity. |

| Electron-withdrawing Nitrile Groups | Increases the Lewis acidity of the metal center. Stabilizes lower oxidation states of the metal. | Enhanced substrate activation. Facilitation of reductive elimination. |

| Coordinating Phenoxide Group | Forms a strong, stable bond with the metal center. | Anchors the ligand to the metal, providing a stable catalytic platform. |

| Potential Nitrile Coordination | Can lead to hemilabile behavior. Activates the C≡N bond. | Opens alternative mechanistic pathways. Enables catalysis of reactions involving nitriles. |

Supramolecular Chemistry and Advanced Self Assembly of 5 Tert Butyl 2 Hydroxyisophthalonitrile Derivatives

Exploration of Directed Hydrogen Bonding Networks in the Solid State

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a pivotal role in the formation of predictable and robust supramolecular structures in the solid state. The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and two nitrile (-C≡N) groups, which can act as hydrogen bond acceptors, makes 5-(Tert-butyl)-2-hydroxyisophthalonitrile a prime candidate for the formation of extensive and well-defined hydrogen bonding networks.

Furthermore, the hydroxyl group can also participate in O-H···O hydrogen bonds with other hydroxyl groups, leading to the formation of dimers or catemeric chains. The competition and interplay between O-H···N and O-H···O hydrogen bonding would be a critical factor in determining the final crystal structure. The presence of the sterically demanding tert-butyl group is expected to significantly influence the packing arrangement, potentially favoring certain hydrogen bonding patterns over others by preventing close packing in some orientations.

A key concept in understanding and predicting these networks is the supramolecular synthon, which is a structural unit within a supermolecule that can be formed by known or conceivable synthetic operations involving intermolecular interactions researchgate.net. For this compound, the primary synthons would likely involve the hydroxyl and nitrile groups.

| Potential Hydrogen Bonding Interactions | Donor | Acceptor | Resulting Motif |

| Hydroxyl-Nitrile | -OH | -C≡N | Chains, Sheets |

| Hydroxyl-Hydroxyl | -OH | -OH | Dimers, Chains |

| C-H···N | Aromatic C-H | -C≡N | Network stabilization |

| C-H···O | Aromatic/Aliphatic C-H | -OH | Network stabilization |

Non-Covalent Interactions and Molecular Recognition Phenomena

The aromatic ring of the isophthalonitrile core can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, can lead to the formation of columnar or offset stacks in the solid state. The presence of the electron-withdrawing nitrile groups and the electron-donating hydroxyl and tert-butyl groups can modulate the electronic properties of the aromatic ring, influencing the strength and geometry of these π-π interactions.

Molecular recognition events involving this compound would be governed by the precise interplay of these various non-covalent forces. The specific shape and electronic properties of the molecule would allow it to selectively interact with complementary guest molecules, a principle that is fundamental to the design of sensors and host-guest systems. For instance, the hydrogen-bonding sites could recognize and bind to molecules with complementary donor and acceptor groups, while the aromatic core could interact with other π-systems.

| Type of Non-Covalent Interaction | Interacting Moieties | Potential Role in Assembly |

| π-π Stacking | Aromatic rings | Formation of columnar structures |

| C-H···π | C-H and aromatic ring | Stabilization of packing |

| C-H···N | C-H and nitrile group | Directional stabilization |

| Van der Waals | All atoms, especially tert-butyl group | Overall packing efficiency |

Engineering of Crystalline Architectures (Crystal Engineering)

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions ias.ac.in. The functional groups of this compound make it a versatile building block for crystal engineering. By strategically utilizing the predictable and directional nature of hydrogen bonding and other non-covalent interactions, it is possible to guide the self-assembly of this molecule into specific crystalline architectures.

The concept of supramolecular synthons is central to this endeavor researchgate.nettaylorfrancis.commdpi.com. By identifying the most robust and predictable synthons that this compound can form, one can design co-crystals with other molecules (co-formers) that have complementary functional groups. For example, co-crystallization with molecules containing strong hydrogen bond donors could lead to the formation of well-defined hydrogen-bonded networks where the isophthalonitrile derivative acts as a predictable acceptor.

The bulky tert-butyl group can be exploited as a "steering" group to control the dimensionality of the resulting structure. Its steric hindrance can prevent the formation of densely packed three-dimensional structures, potentially favoring the formation of lower-dimensional motifs such as one-dimensional tapes or two-dimensional sheets. This control over dimensionality is a key aspect of crystal engineering, as the properties of a molecular solid are often dependent on its structure.

Furthermore, the nitrile groups can participate in halogen bonding, another important tool in crystal engineering. Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, such as the nitrogen atom of a nitrile group. By co-crystallizing this compound with halogenated molecules, it may be possible to construct novel supramolecular architectures based on N···X (where X is a halogen) interactions.

Design of Host-Guest Systems and Self-Assembled Structures

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. The design of such systems relies on the principles of molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. While this compound is not a macrocyclic host in itself, it can be a component in the design of larger host structures or can self-assemble into structures that can encapsulate guest molecules.

For instance, through directional hydrogen bonding, molecules of this compound could self-assemble into a porous network in the solid state. The pores or channels within this network could then accommodate small guest molecules, forming a crystalline host-guest complex, also known as a clathrate. The size and shape of the pores would be determined by the geometry of the self-assembled network, which in turn is dictated by the intermolecular interactions and the steric influence of the tert-butyl group.

Derivatives of this compound could also be incorporated into larger, pre-organized host molecules like calixarenes or cyclodextrins. In such systems, the isophthalonitrile moiety could act as a binding site for specific guests, with the hydroxyl and nitrile groups providing points of interaction. The tert-butyl group could serve to enhance the solubility of the host in nonpolar solvents or to create a specific steric environment within the host's cavity.

Computational and Theoretical Investigations of 5 Tert Butyl 2 Hydroxyisophthalonitrile

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its electronic structure and how it interacts with light. Methods like Density Functional Theory (DFT) and semi-empirical approaches (e.g., PM6) are employed to model these characteristics. scispace.com These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

Furthermore, these theoretical methods can predict spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which indicate the intensity of the electronic transitions. bsu.by For instance, calculations on related N-substituted hydroxyphenyl compounds show strong electronic transitions in the UV region. bsu.byscispace.com Such predictions are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule.

Below is a table of representative data from quantum chemical calculations performed on a structurally related hydroxyphenyl derivative, illustrating the type of information that can be obtained for 5-(tert-butyl)-2-hydroxyisophthalonitrile.

| Parameter | Calculated Value | Method |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 275.99 nm | PM6 |

| Oscillator Strength (f) | 0.5795 | |

| HOMO Energy | -9.584 eV | |

| LUMO Energy | 0.363 eV |

Reaction Mechanism Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. It allows researchers to map the potential energy surface of a reaction, identifying key intermediates, transition states, and the associated energy barriers. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For phenolic compounds containing tert-butyl groups, DFT has been successfully used to study reactions like the Kolbe-Schmitt carboxylation. researchgate.netresearchgate.net In such studies, calculations can reveal the Gibbs free energy barriers for crucial steps, such as electrophilic addition and proton transfer. researchgate.net By comparing the energy barriers of different potential pathways, the most kinetically and thermodynamically favorable mechanism can be determined. For example, in the reaction of potassium 2,4-di-tert-butylphenol (B135424) with CO2, DFT calculations showed that while the main product is thermodynamically more stable, a side product is kinetically favored due to a lower activation energy barrier. researchgate.net This level of insight is critical for optimizing reaction conditions to favor the desired product. Similar DFT studies on this compound could elucidate its reactivity in various chemical transformations.

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Electrophilic Addition of CO2 | TS1-B | 11.2 |

| Proton Transfer (Main Product Path) | TS3-B | 1.1 |

| Proton Transfer (Side Product Path) | TS3-B' | 14.1 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial to its function. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For a molecule with rotatable bonds, such as the tert-butyl group in this compound, multiple low-energy conformers may exist. Computational methods can systematically explore the conformational space to identify these stable structures and their relative energies. chemrxiv.org

A typical MD simulation protocol involves several key stages:

| Stage | Purpose | Description |

|---|---|---|

| 1. System Setup | Prepare the initial state | The molecule is placed in a simulation box, often with explicit solvent molecules (e.g., water) and ions to neutralize the system. |

| 2. Energy Minimization | Remove steric clashes | The system's geometry is optimized to find a local energy minimum, ensuring a stable starting point for the simulation. escholarship.org |

| 3. Equilibration | Bring the system to target conditions | The system is gradually heated to the desired temperature and adjusted to the correct pressure while atomic positions are restrained, allowing the solvent to relax around the solute. |

| 4. Production Run | Collect data | With restraints removed, the simulation is run for an extended period, and the trajectory (atomic positions and velocities over time) is saved for analysis. |

Ligand Design and Rationalization of Binding Affinities in Metal Complexes

The structure of this compound, featuring a phenolic hydroxyl group and two nitrile groups, makes it an excellent candidate as a ligand for forming metal complexes. The hydroxyl group can be deprotonated to form a strong bond with a metal ion, while the nitrile groups can also act as coordination sites. The bulky tert-butyl group can provide steric hindrance, influencing the geometry and stability of the resulting complex, and can also enhance solubility in nonpolar solvents. nih.gov

Computational methods are indispensable for designing such ligands and predicting their binding affinities with different metal ions. DFT calculations can be used to optimize the geometry of the metal-ligand complex, determine the coordination environment of the metal, and calculate the binding energy. nih.gov This allows for a rationalization of why certain metals bind more strongly than others and helps in designing ligands with tailored properties for specific applications, such as catalysis or molecular magnetism. mdpi.com For example, studies on related cobalt(II) complexes with redox-active ligands have used DFT to understand the electronic structure and its role in reversible oxygen binding. nih.gov These computational insights can guide the synthesis of new metal complexes with desired functionalities.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound and its fragments with high accuracy, which is crucial for elucidating reaction pathways and identifying potential byproducts or intermediates. Techniques like Quadrupole Time-of-Flight (Q-TOF) HRMS provide mass measurements with accuracies in the sub-ppm range, allowing for the confident assignment of molecular formulas. libretexts.org

In the context of 5-(tert-butyl)-2-hydroxyisophthalonitrile, HRMS can be used to analyze the products of its synthesis. By identifying the precise mass of the molecular ion, researchers can confirm the successful formation of the target compound. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint and provides significant structural information. massbank.eu

A plausible fragmentation pathway for this compound would likely initiate with the loss of a methyl radical (•CH₃) from the sterically bulky tert-butyl group, a common and favored fragmentation for tert-butyl substituted aromatic compounds. miamioh.edumdpi.com This yields a stable tertiary carbocation. Subsequent fragmentations could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).

Table 1: Representative HRMS Fragmentation Data for this compound This table presents plausible fragmentation data based on established chemical principles.

| Fragment Ion | Proposed Formula | Calculated m/z | Observed m/z (Hypothetical) | Inferred Loss |

|---|---|---|---|---|

| [M]⁺• | C₁₂H₁₂N₂O⁺• | 200.09496 | 200.0951 | - |

| [M-CH₃]⁺ | C₁₁H₉N₂O⁺ | 185.07149 | 185.0716 | •CH₃ |

| [M-CH₃-HCN]⁺ | C₁₀H₈NO⁺ | 158.05994 | 158.0601 | •CH₃, HCN |

| [M-CH₃-CO]⁺ | C₁₀H₉N₂⁺ | 157.07657 | 157.0767 | •CH₃, CO |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of magnetically active nuclei, multidimensional NMR techniques are required for the unambiguous assignment of all signals and the complete elucidation of the molecular structure, especially for complex molecules. nih.gov

For this compound, a combination of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the molecule. For this compound, COSY would show a correlation between the two aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for assigning the signals in the ¹³C NMR spectrum. libretexts.org The aromatic protons would show correlations to their respective carbons, and the methyl protons of the tert-butyl group would correlate to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, the protons of the tert-butyl group would show an HMBC correlation to the quaternary aromatic carbon to which it is attached. The aromatic protons would show correlations to the cyano carbons. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations Chemical shifts are estimated based on analogous structures and chemical principles.

| Atom Position | Nucleus | Predicted Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|

| -C(CH₃)₃ | ¹H | ~1.35 (s, 9H) | C-5, C-tert-butyl (quat) |

| -OH | ¹H | ~10-12 (s, 1H) | C-1, C-2, C-3 |

| H-4 | ¹H | ~7.8 (d, J≈2 Hz) | C-2, C-6, C-5, C-CN (at C-3) |

| H-6 | ¹H | ~7.9 (d, J≈2 Hz) | C-2, C-4, C-5, C-CN (at C-1) |

| C-1, C-3 (-CN) | ¹³C | ~110-115 | - |

| C-CN | ¹³C | ~116-118 | - |

| C-2 (-OH) | ¹³C | ~160-165 | - |

| C-4, C-6 | ¹³C | ~135-140 | - |

| C-5 (-C(CH₃)₃) | ¹³C | ~145-150 | - |

| -C(CH₃)₃ (quat) | ¹³C | ~35 | - |

| -C(CH₃)₃ (methyl) | ¹³C | ~30 | - |

Single Crystal and Powder X-ray Diffraction for Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

Single Crystal X-ray Diffraction (SCXRD): When a high-quality single crystal of this compound can be grown, SCXRD provides the most precise structural data. It allows for the accurate measurement of bond lengths, bond angles, and torsion angles. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the nitrile groups, which dictate how the molecules pack in the crystal lattice. xjtu.edu.cn

Powder X-ray Diffraction (PXRD): If growing a suitable single crystal is not feasible, PXRD can be used on a microcrystalline powder sample. While it does not typically provide the atomic-level resolution of SCXRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is instrumental for identifying polymorphs, assessing sample purity, and monitoring solid-state transformations.

The data obtained from an SCXRD experiment includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit.

Table 3: Representative Single Crystal X-ray Diffraction Data for a Substituted Isophthalonitrile Derivative This table is illustrative of the data obtained from an SCXRD experiment for a related compound, as specific data for the title compound is not publicly available.

| Parameter | Example Value |

|---|---|

| Empirical formula | C₁₂H₁₂N₂O |

| Formula weight | 200.24 |

| Temperature (K) | 170(2) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.1351(2) |

| b (Å) | 25.0156(5) |

| c (Å) | 13.4864(3) |

| β (°) | 94.243(2) |

| Volume (ų) | 2062.17(8) |

| Z | 8 |

| Density (calculated, g/cm³) | 1.289 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In-situ spectroscopic techniques allow researchers to monitor chemical reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products. This dynamic information is invaluable for understanding reaction kinetics, optimizing reaction conditions, and identifying transient species. researchgate.net

For the synthesis of this compound, Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful in-situ tool. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling.